molecular formula C20H23ClN2O3 B11318999 1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

Cat. No.: B11318999
M. Wt: 374.9 g/mol
InChI Key: NRBNOAAFCUBIQX-UHFFFAOYSA-N
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Description

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound that features a phenoxy group, a benzodiazole moiety, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Benzodiazole Formation: The next step involves the synthesis of the benzodiazole moiety, which can be achieved through the cyclization of an o-phenylenediamine derivative with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the benzodiazole moiety using a suitable linker, such as a propanol chain, under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-[2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C20H23ClN2O3/c1-13-8-16(9-14(2)20(13)21)26-11-15(24)10-23-18-7-5-4-6-17(18)22-19(23)12-25-3/h4-9,15,24H,10-12H2,1-3H3

InChI Key

NRBNOAAFCUBIQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2COC)O

Origin of Product

United States

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